molecular formula C17H26N6O3S B4577166 N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B4577166
M. Wt: 394.5 g/mol
InChI Key: DGBBXRKIHXVVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a triazine ring and a sulfonamide group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and ethylamine under controlled conditions.

    Attachment of the Sulfonamide Group: The triazine derivative is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and sulfonamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-dimethylamino-1,3,5-triazine: Similar triazine structure but lacks the sulfonamide group.

    Diethylhexyl butamido triazone: Contains a triazine ring but has different substituents and applications.

Uniqueness

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide is unique due to its combination of a triazine ring and a sulfonamide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-6-18-15-20-16(23(4)5)22-17(21-15)26-10-9-19-27(24,25)14-11-12(2)7-8-13(14)3/h7-8,11,19H,6,9-10H2,1-5H3,(H,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBBXRKIHXVVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.